molecular formula C17H18BrN5O2 B2519074 9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-43-8

9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2519074
CAS RN: 873076-43-8
M. Wt: 404.268
InChI Key: ROALGJNMARKLOX-UHFFFAOYSA-N
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Description

The compound "9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a derivative of purine, which is a fundamental component of nucleic acids. Purines, along with pyrimidines, play a crucial role in the structure and function of RNA and DNA through base pairing. The compound is structurally related to the molecules studied in the provided papers, which investigate the hydrogen-bonded complexes formed between purine derivatives and pyrimidine derivatives in the solid state.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of the exact compound , they do provide insight into the synthesis of closely related compounds. For instance, the synthesis of 9-ethyl-8-bromoadenine and 1-methyl-5-bromouracil, which form a hydrogen-bonded complex, is likely to involve similar bromination and alkylation steps that could be applied to the synthesis of "9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" .

Molecular Structure Analysis

The molecular structure of the related compounds, as determined by X-ray diffraction methods, reveals that they form planar complexes joined by hydrogen bonds . These complexes exhibit either Watson-Crick or reversed Watson-Crick type base-pairing configurations. The molecular structure of the compound would also be expected to exhibit a planar configuration conducive to hydrogen bonding, given its structural similarity to the compounds studied.

Chemical Reactions Analysis

The papers discuss the formation of hydrogen-bonded complexes between purine and pyrimidine derivatives . These interactions are fundamental to the chemical behavior of these compounds, as they mimic the base-pairing seen in nucleic acids. The compound "9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" would likely participate in similar hydrogen-bonding interactions due to its purine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of similar compounds discussed in the papers. The crystalline structures of the complexes suggest that the compound would exhibit solid-state properties conducive to crystal formation . The presence of bromine atoms and ethyl groups would influence the compound's solubility, melting point, and reactivity. The exact properties would depend on the specific substituents and their positions on the purine ring.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field has been directed towards the synthesis of various pyrimidine derivatives due to their potential biological activities and significance in pharmaceutical chemistry. For instance, the synthesis of 2‐Triazolylpyrimido[1,2,3‐cd]purine‐8,10‐diones through 1,3-dipolar cycloadditions showcases a method for creating pyrimidine ring system derivatives, which are crucial for developing potential drug molecules against proliferative diseases (Simo, Rybár, & Alföldi, 2000). This approach exemplifies the broader category of reactions that might be utilized for synthesizing compounds similar to the one .

Antiviral and Antimicrobial Applications

Derivatives of pyrimidine, such as the one described, often exhibit antiviral and antimicrobial properties. For example, the study on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals their significant inhibitory activity against retroviruses, highlighting the potential of pyrimidine derivatives in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Anticancer Activity

The structural framework of pyrimidine derivatives also lends itself to exploration in the context of anticancer activity. For instance, novel succinimide derivatives synthesized for their potential fungicide applications (Cvetković, Božić, Banjac, Petrović, Soković, Vitnik, Vitnik, Uscumlic, & Valentić, 2019) may inspire the development of compounds with similar backbones for targeting cancer cells.

Nonlinear Optical Properties

The exploration of pyrimidine derivatives for nonlinear optical (NLO) properties indicates the compound's potential in optoelectronic applications. A study on the structural parameters, electronic, and NLO properties of thiopyrimidine derivatives (Hussain et al., 2020) suggests that similar compounds could be valuable in the design of materials for NLO applications.

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Future Directions

Pyrimidine derivatives have shown promising anticancer activity, and they are considered as potential inhibitors against PARP-1 . The future research could focus on the synthesis of novel pyrimidine derivatives with higher selectivity as anticancer agents . The development of new scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O2/c1-3-21-15(24)13-14(20(2)17(21)25)19-16-22(9-4-10-23(13)16)12-7-5-11(18)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROALGJNMARKLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-bromophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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